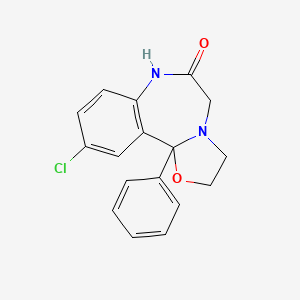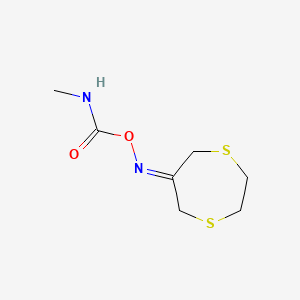
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime is a chemical compound with the molecular formula C7H12N2O2S2 It is known for its unique structure, which includes a dithiepan ring and an oxime functional group
Métodos De Preparación
The synthesis of 1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime typically involves multiple steps, starting with the formation of the dithiepan ring. Common synthetic routes include the reaction of appropriate thiol precursors with carbonyl compounds under controlled conditions. The oxime functional group is introduced through the reaction of the ketone with hydroxylamine derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxime functional group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties
Mecanismo De Acción
The mechanism of action of 1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime functional group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparación Con Compuestos Similares
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime can be compared with similar compounds such as:
1,4-Dithiepan-6-one: Lacks the oxime functional group, resulting in different reactivity and applications.
1,4-Dithiepan-6-one, O-((amino)carbonyl)oxime: Similar structure but with an amino group instead of a methylamino group, leading to variations in chemical behavior and biological activity.
1,4-Dithiepan-6-one, O-((ethylamino)carbonyl)oxime: Contains an ethylamino group, which may affect its solubility and interaction with biological targets
Propiedades
Número CAS |
24031-96-7 |
|---|---|
Fórmula molecular |
C7H12N2O2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
(1,4-dithiepan-6-ylideneamino) N-methylcarbamate |
InChI |
InChI=1S/C7H12N2O2S2/c1-8-7(10)11-9-6-4-12-2-3-13-5-6/h2-5H2,1H3,(H,8,10) |
Clave InChI |
BAOASBHKXVPXGC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)ON=C1CSCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



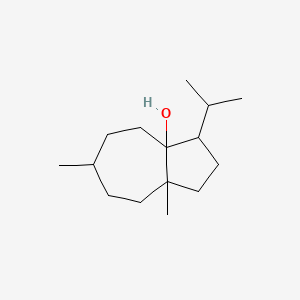
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
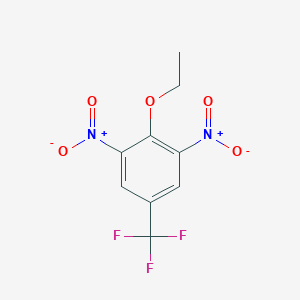

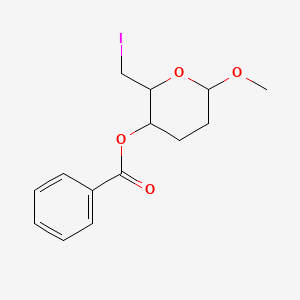
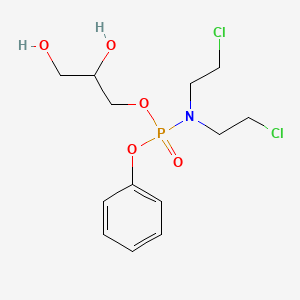
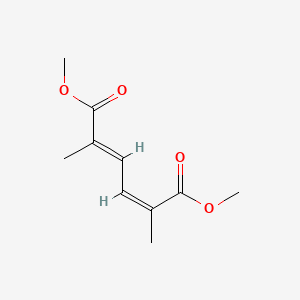
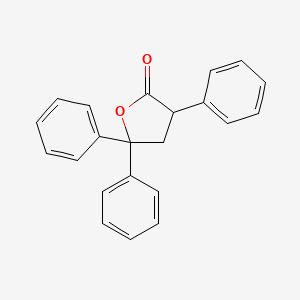
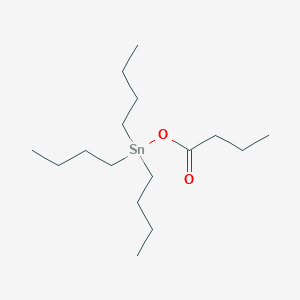
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
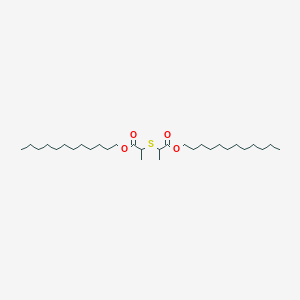
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
